molecular formula C8H14N2O B1279605 (1-Isobutyl-1H-imidazol-5-yl)methanol CAS No. 226930-88-7

(1-Isobutyl-1H-imidazol-5-yl)methanol

Cat. No.: B1279605
CAS No.: 226930-88-7
M. Wt: 154.21 g/mol
InChI Key: QHLQRYOQMUYPSS-UHFFFAOYSA-N
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Description

(1-Isobutyl-1H-imidazol-5-yl)methanol is a heterocyclic compound with the molecular formula C8H14N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isobutyl-1H-imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutylamine with glyoxal and formaldehyde under acidic conditions to form the imidazole ring, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-Isobutyl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products

    Oxidation: (1-Isobutyl-1H-imidazol-5-yl)aldehyde or (1-Isobutyl-1H-imidazol-5-yl)carboxylic acid.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

(1-Isobutyl-1H-imidazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Isobutyl-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethyl-1H-imidazol-2-yl)methanol
  • (1-Cyclohexyl-1H-imidazol-5-yl)methanol
  • (1-Benzyl-1H-imidazol-2-yl)methanol

Uniqueness

(1-Isobutyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The isobutyl group provides steric hindrance, affecting the compound’s reactivity and interactions compared to its analogs .

Properties

IUPAC Name

[3-(2-methylpropyl)imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(2)4-10-6-9-3-8(10)5-11/h3,6-7,11H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLQRYOQMUYPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470583
Record name (1-Isobutyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226930-88-7
Record name (1-Isobutyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 226930-88-7
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Synthesis routes and methods

Procedure details

To 5.0M nitric acid (70 ml) was added sodium nitrite (215 mg), and 5-hydroxymethyl-1-isobutyl-2-mercaptoimidazole (14.5 g) was added by portions to the mixture at 0° C. The mixture was allowed to be at room temperature and the mixture was stirred for 2 hours, and water (100 ml) was added to the mixture. The mixture was neutralized with potassium carbonate at 0° C., and the solvent was distilled off under reduced pressure. Ethanol was added to the mixture, and the insolubles were filtered off, and the solvent was distilled off under reduced pressure. To the obtained residue was added methanol-ethyl acetate, and basic silica gel was added to the mixture. This mixture was purified by basic silica gel column chromatography to obtain solid, which was recrystallized from diisopropyl ether-ethyl acetate, to give 5-hydroxymethyl-1-isobutylimidazole (2.86 g) as brown crystals.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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